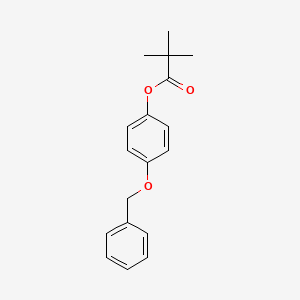

2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester” is a synthesized organic compound that belongs to the family of carboxylic acids. It has the molecular formula C18H20O3 and a molecular weight of 284.3496 .

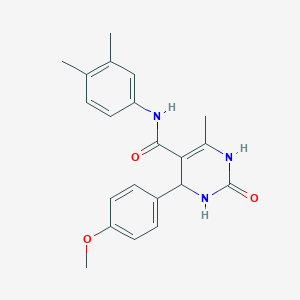

Molecular Structure Analysis

The IUPAC Standard InChI for this compound isInChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 284.3496 .Aplicaciones Científicas De Investigación

Stereocontrolled Glycoside and Glycosyl Ester Synthesis

One significant application of derivatives similar to 2,2-Dimethylpropanoic acid, 4-benzyloxyphenyl ester involves the stereocontrolled synthesis of glycosides and glycosyl esters. The esters enable the synthesis of beta-glucosides and alpha-mannosides through neighboring group participation, providing excellent yield. These esters are particularly well-suited for stereocontrolled synthesis because they can be removed by hydrogenolysis along with the cleavage of benzyl esters, even in the presence of other ester groups. This characteristic makes them valuable intermediates in the synthesis of complex glycosylated structures, a crucial aspect of carbohydrate chemistry and drug synthesis (Crich & Cai, 2007).

Rhodium(I)-catalyzed Carboxylation

Another application includes the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, where the esters of arylboronic acids with 2,2-dimethylpropan-1,3-diol were treated to obtain benzoic acid derivatives in good yields. This process also applies to alkenylboronic esters, yielding alpha,beta-unsaturated carboxylic acids. Given the easy availability of these boronic esters through coupling or direct borylation reactions, this method presents a useful approach for preparing various functionalized aryl- and alkenyl-carboxylic acids, showcasing the utility of 2,2-dimethylpropanoic acid derivatives in facilitating complex organic synthesis (Ukai et al., 2006).

Photoremovable Protecting Group for Carboxylic Acids

The compound also finds application as a precursor for photoremovable protecting groups. Studies have demonstrated that derivatives like 2,5-dimethylphenacyl esters can serve as photoremovable protecting groups for carboxylic acids. Upon irradiation, these esters release the corresponding free carboxylic acids in high yields. This reaction is initiated by efficient photoenolization, highlighting the potential of dimethylpropanoic acid derivatives in the design of "caged" compounds for controlled release applications in organic synthesis and biochemistry (Zabadal et al., 2001).

Mecanismo De Acción

Target of Action

The primary target of 4-(benzyloxy)phenyl pivalate is the C1 domain of protein kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis .

Mode of Action

4-(benzyloxy)phenyl pivalate interacts with the C1 domain of PKC, showing a Ki value of 0.7 μM . The presence of the ester function seems to be essential for the ligand–target interaction .

Biochemical Pathways

The interaction of 4-(benzyloxy)phenyl pivalate with PKC affects the downstream signaling pathways regulated by this kinase . PKC is involved in several signaling pathways, including the regulation of cell cycle progression, apoptosis, and differentiation .

Pharmacokinetics

This suggests that the compound’s bioavailability may be influenced by the route of administration .

Result of Action

The molecular and cellular effects of 4-(benzyloxy)phenyl pivalate’s action are likely to be diverse, given the wide range of cellular processes regulated by PKC . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(benzyloxy)phenyl pivalate. For instance, the compound’s efficacy may be influenced by the presence of glucose, as suggested by its glucose-dependent insulin secretion in rats

Propiedades

IUPAC Name |

(4-phenylmethoxyphenyl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCHWZIIVKJIAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)

![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2452943.png)

![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452944.png)

![1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2452952.png)

![1-[(2,4-Difluorophenyl)methyl]triazole](/img/structure/B2452953.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2452956.png)

![7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2452958.png)

![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)